

Relebactam Demonstrates Efficacy Against Ceftazidime-Avibactam Resistant Bacteria

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Compound of Interest

Compound Name: Relebactam

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A comparative analysis of recent in vitro studies indicates that **relebactam**, in combination with imipenem, is a potent agent against many strains of Gram-negative bacteria that have developed resistance to the ceftazidime-avibactam combination. This efficacy is particularly notable in isolates harboring specific mutations in the blaKPC gene, a common mechanism of ceftazidime-avibactam resistance.

The emergence of resistance to novel β -lactam/ β -lactamase inhibitor combinations like ceftazidime-avibactam presents a significant challenge in treating infections caused by multidrug-resistant Gram-negative bacteria. **Relebactam**, a diazabicyclooctane β -lactamase inhibitor, restores the activity of imipenem against many carbapenem-resistant bacteria.[1] The combination of imipenem and **relebactam** has shown potent in vitro activity against a range of ceftazidime-avibactam resistant Enterobacterales and Pseudomonas aeruginosa.[1]

Comparative In Vitro Activity

Studies consistently show that imipenem-**relebactam** remains effective against isolates with specific Klebsiella pneumoniae carbapenemase (KPC) variants that confer resistance to ceftazidime-avibactam.[1] The primary mechanism of resistance to ceftazidime-avibactam in KPC-producing isolates involves mutations in the blaKPC gene, particularly substitutions at Ambler position 179.[1]

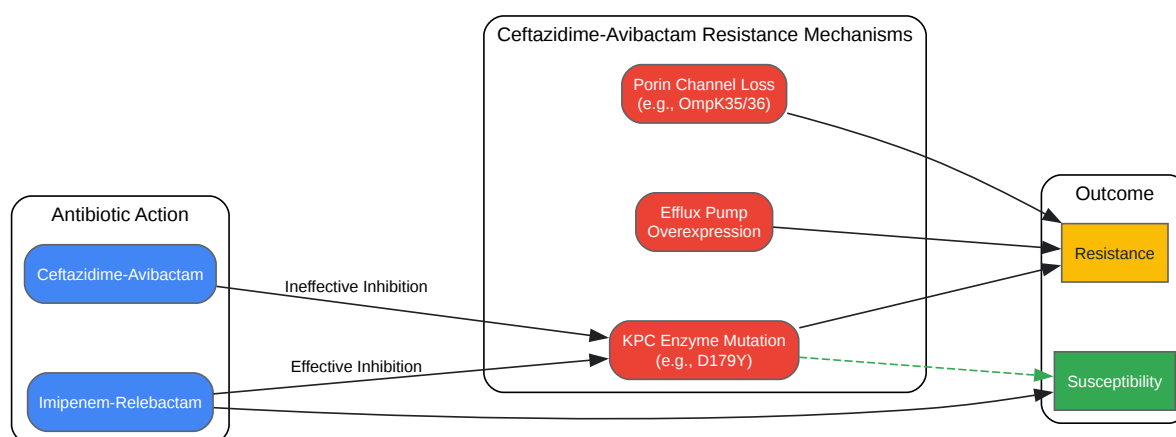
Below is a summary of minimum inhibitory concentration (MIC) data from various studies, comparing the activity of imipenem-**relebactam** and ceftazidime-avibactam against resistant bacterial isolates.

Organism/Variant	Ceftazidime-Avibactam MIC (µg/mL)	Imipenem-Relebactam MIC (µg/mL)	Key Resistance Mechanism	Reference
E. coli expressing KPC-2 D179 variants	Resistant (MIC ≥ 8)	Susceptible (MIC ≤ 4)	blaKPC-2 D179 substitutions	[1]
CAZ-AVI-resistant KPC-Kp	16 to >256	0.12 to 2	KPC-3 variants (e.g., D179Y)	[1]
Imipenem-resistant P. aeruginosa	Not specified	70% susceptible with relebactam	Relebactam restored imipenem susceptibility in a majority of isolates.	[1]
Carbapenem-Resistant K. pneumoniae (CRKP)	93.8% Susceptible	95.8% Susceptible	Majority harbored blaKPC	[2]
Carbapenem-Resistant P. aeruginosa (CRPA)	79.2% Susceptible	91.7% Susceptible	Not specified	[2]
KPC-producing CRKP resistant to CZA	Resistant	Susceptible	Point mutations in blaKPC-2 or blaKPC-3	[2]

Mechanisms of Resistance and Action

Resistance to ceftazidime-avibactam in KPC-producing organisms is primarily driven by mutations in the KPC enzyme that reduce the binding affinity of avibactam, while often maintaining or altering the enzyme's ability to hydrolyze β-lactams.[1] Other mechanisms include reduced cell permeability due to mutations in porin genes and overexpression of efflux pumps.[3][4][5]

Relebactam, like avibactam, is a β -lactamase inhibitor. However, it has been shown to be effective against certain KPC variants that are resistant to avibactam. The combination of imipenem with **relebactam** provides a therapeutic option for infections caused by some ceftazidime-avibactam-resistant Enterobacterales.[1]



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Mechanisms of ceftazidime-avibactam resistance and **relebactam**'s efficacy.

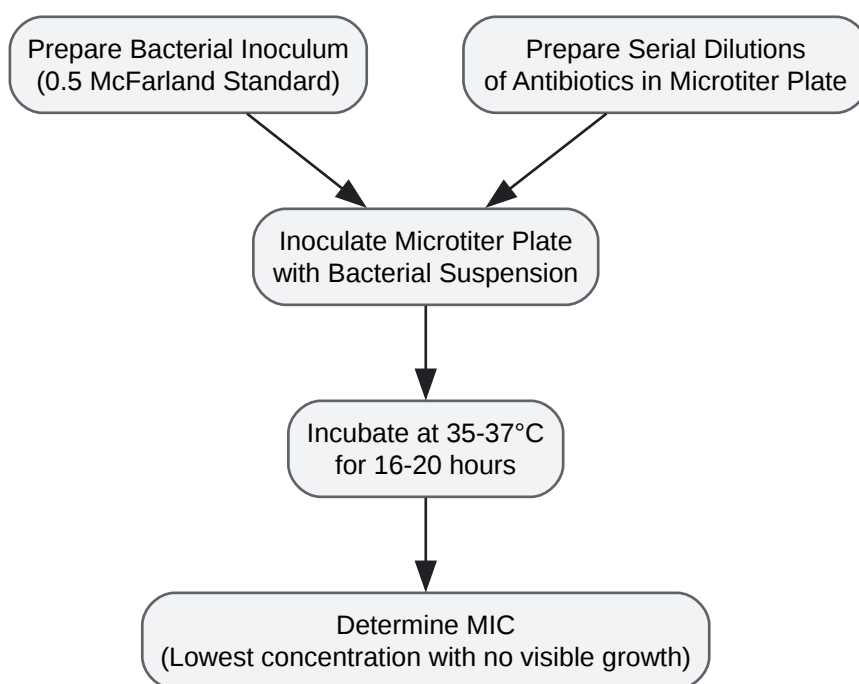
Experimental Protocols

The in vitro susceptibility data presented are primarily generated using the broth microdilution method, a standardized laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method:

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacterium is prepared in a saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.

- Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents (e.g., imipenem-**relebactam**, ceftazidime-avibactam) are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
- Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
- Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.[1]
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[1]



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Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The available in vitro data strongly suggest that imipenem-**relebactam** is a viable therapeutic option for infections caused by certain ceftazidime-avibactam-resistant Enterobacterales and P.

aeruginosa, particularly those with KPC variants.[1] While ceftazidime-avibactam resistance is a growing concern, **relebactam**'s ability to inhibit the mutated KPC enzymes responsible for this resistance highlights its importance in the clinical setting.[1] Further clinical studies are necessary to fully elucidate the in vivo efficacy and optimal use of imipenem-**relebactam** for these challenging infections.

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